2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-ol
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Overview
Description
2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-ol is an organic compound that features both an azepane ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-ol typically involves the following steps:
Formation of the Azepane Ring: This can be achieved through the cyclization of a suitable precursor, such as a linear amine.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a furan derivative.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the furan ring or the azepane ring.
Substitution: Various substitution reactions can occur at the furan ring or the azepane ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated derivatives, nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving azepane and furan derivatives.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-ol would depend on its specific application. Generally, it could interact with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-2-yl)-1-(furan-2-yl)ethan-1-ol: Similar structure but with a piperidine ring instead of an azepane ring.
2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
2-(Azepan-2-yl)-1-(furan-2-yl)ethan-1-ol is unique due to the combination of the azepane and furan rings, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(azepan-2-yl)-1-(furan-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c14-11(12-6-4-8-15-12)9-10-5-2-1-3-7-13-10/h4,6,8,10-11,13-14H,1-3,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUYRRUCGIREKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)CC(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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